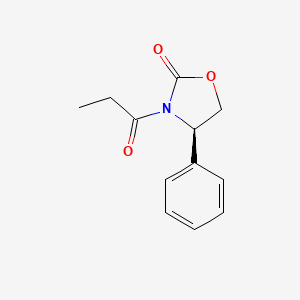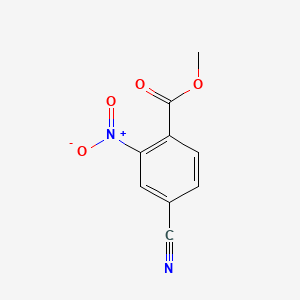
4-Chloro-2,3-dihydrobenzofuran
Descripción general
Descripción
4-Chloro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H7ClO . It is a derivative of 2,3-dihydrobenzofuran, a class of compounds that have been proposed as advantageous structures and used as chemical entresol to design small compound libraries .
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans, the parent compound of 4-Chloro-2,3-dihydrobenzofuran, has been extensively studied. The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton . A strategy for the preparation of functionalized 2,3-dihydrobenzofuran derivatives involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,3-dihydrobenzofuran comprises a saturated 5-membered oxygen heterocycle fused to a benzene ring with the oxygen atom adjacent to the aromatic system . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The chemical reactions of 2,3-dihydrobenzofurans have been explored in various studies. For instance, the binding affinity of DHB2 (a derivative of 2,3-dihydrobenzofuran) against 3dra was found to be higher than DHB8 and DHB for compounds .Aplicaciones Científicas De Investigación
Antimicrobial Agents
Benzofuran and its derivatives, including 4-Chloro-2,3-dihydrobenzofuran, have been found to be suitable structures for the development of new therapeutic agents . They have a wide range of biological and pharmacological applications, and have been used in the treatment of various diseases . In particular, they have been found to be effective antimicrobial agents .
Enzyme Inhibitors
Research has shown that certain 2,3-dihydrobenzofurans (DHB), including 4-Chloro-2,3-dihydrobenzofuran, have high activity as enzyme inhibitors . This makes them potential candidates for the development of new drugs .
Nuclear Receptor Ligands
In addition to being enzyme inhibitors, some 2,3-dihydrobenzofurans have also been found to be highly active as nuclear receptor ligands . This suggests that they could be used in the development of drugs that target nuclear receptors .
Ion Channel Modulators
Certain 2,3-dihydrobenzofurans have been found to be highly active as ion channel modulators . This means that they could potentially be used in the development of drugs that modulate the activity of ion channels .
Anticancer Agents
Some substituted benzofurans have been found to have significant anticancer activities . For example, compound 36, which is a benzofuran derivative, was found to have significant cell growth inhibitory effects in different types of cancer cells .
Halogenation and Nitration in Benzofurans
Research shows that bromination of certain benzofurans leads to derivatives like 4-bromo and 4,6-dibromo, while chlorination results in hydrogen atom replacement in specific positions. This suggests that 4-Chloro-2,3-dihydrobenzofuran could potentially be used in the development of new benzofuran derivatives through halogenation and nitration.
Mecanismo De Acción
Target of Action
Benzofuran derivatives, a class to which 4-chloro-2,3-dihydrobenzofuran belongs, have been reported to exhibit activity against a variety of targets such as hif-1, α-glucosidase, aldose reductase, 5-lox, cox-2, nf- κβ4, and the muscarinic m3 receptor .
Mode of Action
It’s known that benzofuran derivatives can interact with their targets in a way that leads to a variety of biological effects .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a wide range of biological and pharmacological applications .
Pharmacokinetics
It’s known that benzofuran derivatives have been developed with improved bioavailability, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide array of biological activities .
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPBTJNIFVSZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464998 | |
| Record name | 4-chloro-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289058-20-4 | |
| Record name | 4-chloro-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does RX 821008 interact with the α2A-adrenoceptor, and what are the downstream effects?
A: RX 821008, chemically known as 2-(4-chloro-2,3-dihydrobenzofuran-2-yl)-4,5-dihydro-1H-imidazole, acts as a partial agonist at the precoupled state of the α2A-adrenoceptor (α2A AR) []. This interaction is specifically observed when the receptor is coupled to the GαoCys351Ile protein, a mutated G protein used in the study.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)



![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)





